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molecular formula C12H10N2O4 B8584061 Methyl 5-(2-nitrophenyl)furan-2-carboximidate CAS No. 62821-40-3

Methyl 5-(2-nitrophenyl)furan-2-carboximidate

Cat. No. B8584061
M. Wt: 246.22 g/mol
InChI Key: KGKSCSIHGUMTKA-UHFFFAOYSA-N
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Patent
US04059597

Procedure details

A mixture of 5-(2-nitrophenyl)-2-furonitrile (92 g, 0.43 mole) and anhydrous methanol (1000 ml) was heated to 55° and sodium methoxide (1.5 g) was added. The steam bath was removed, the solution was stirred for 2 hours and stored overnight at room temperature. The solution was poured into ice water (1000 ml) and stirred for 1 hour. The product was collected by filtration and air dried to yield 91 g (86%) of methyl 5-(2-nitrophenyl)-2-furancarboximidate. A sample was recrystallized from isopropanol, m.p. 107°-108°.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][C:13]([C:15]#[N:16])=[CH:12][CH:11]=1)([O-:3])=[O:2].[CH3:17][O-:18].[Na+]>CO>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:14][C:13]([C:15](=[NH:16])[O:18][CH3:17])=[CH:12][CH:11]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=C(O1)C#N
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 55°
CUSTOM
Type
CUSTOM
Details
The steam bath was removed
WAIT
Type
WAIT
Details
stored overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The solution was poured into ice water (1000 ml)
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=C(O1)C(OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 1331.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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